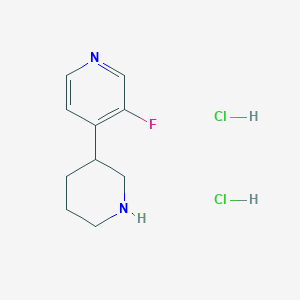
3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For example, the hydrogenation of pyridine derivatives can be achieved using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like organolithium compounds or Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-fluoropyridine can yield 3-halo-2-pyridones .
科学研究应用
3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride has several scientific research applications:
Biology: The compound may be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Fluoropyridine: A closely related compound with similar chemical properties but lacking the piperidine moiety.
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: An analog used in the synthesis of high-affinity nicotinic ligands.
Uniqueness
3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
生物活性
3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 1260645-80-4
Molecular Formula: C11H14Cl2FN
The compound features a pyridine ring substituted with a fluorine atom and a piperidine group, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
- Target Enzymes/Receptors:
-
Biochemical Pathways:
- Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic transmission which is crucial in cognitive function.
- Modulation of kinase pathways can alter cell signaling, impacting tumor growth and metastasis.
Anticancer Activity
Research has demonstrated that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the piperidine moiety is often associated with enhanced interaction with bacterial membranes, leading to potential applications in treating infections.
Case Studies
-
Study on Anticancer Activity:
A recent study evaluated the cytotoxic effects of several piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity compared to traditional chemotherapeutics like bleomycin . -
Neuroprotective Effects:
In a model simulating Alzheimer's disease, compounds with similar structures were tested for their ability to inhibit acetylcholinesterase. Results showed promising neuroprotective effects, highlighting the potential therapeutic applications in neurodegenerative disorders .
Data Summary Table
属性
IUPAC Name |
3-fluoro-4-piperidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8;;/h3,5,7-8,12H,1-2,4,6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBYPLGGAITAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NC=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














